2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide
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Overview
Description
2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique chemical structure, which includes an acetamido group, a chlorofluorophenyl group, and a methylsulfonyl group attached to a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acetamido Group: The initial step involves the acylation of an amine with acetic anhydride to form the acetamido group.
Introduction of the Chlorofluorophenyl Group:
Formation of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation using methylsulfonyl chloride.
Coupling to Form the Final Compound: The final step involves coupling the intermediate compounds to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-acetamido-N-(3-chlorophenyl)-4-(methylsulfonyl)butanamide: Lacks the fluorine atom, which may affect its chemical and biological properties.
2-acetamido-N-(4-fluorophenyl)-4-(methylsulfonyl)butanamide: Lacks the chlorine atom, which may influence its reactivity and activity.
2-acetamido-N-(3-chloro-4-fluorophenyl)butanamide: Lacks the methylsulfonyl group, which can impact its solubility and stability.
Uniqueness
2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, as well as the methylsulfonyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-acetamido-N-(3-chloro-4-fluorophenyl)-4-methylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O4S/c1-8(18)16-12(5-6-22(2,20)21)13(19)17-9-3-4-11(15)10(14)7-9/h3-4,7,12H,5-6H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXHDNZWDOUBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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